molecular formula C28H36N2O5 B146451 Benazepril tert-Butyl Ester CAS No. 109010-61-9

Benazepril tert-Butyl Ester

Numéro de catalogue: B146451
Numéro CAS: 109010-61-9
Poids moléculaire: 480.6 g/mol
Clé InChI: QNLLWVSHZXSUNF-GOTSBHOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benazepril tert-Butyl Ester (CAS 109010-61-9) is a critical intermediate in synthesizing Benazepril Hydrochloride, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and renal protection . Structurally, it is a chiral tert-butyl ester derivative of 3(S)-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid. Its synthesis involves stereoselective processes, such as chiral resolution using L(+)-tartaric acid to achieve high enantiomeric purity, followed by condensation with ethyl(+)-R-2-(4-nitrobenzenesulfonyloxy)-4-phenyl butyrate . The tert-butyl group enhances stability during synthesis, reducing premature hydrolysis of the ester moiety, which is critical for maintaining the prodrug’s bioavailability .

Méthodes De Préparation

Dynamic Kinetic Resolution Using Tert-Butyl 3-Bromo-2-Oxo-Benzazepine Acetate

The method described in CN110835319A employs dynamic kinetic resolution to synthesize benazepril tert-butyl ester (Compound 19) from tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (Compound 18) and (S)-homophenylalanine (Compound 6). Key steps include:

Reaction Mechanism and Conditions

  • Substrates : Compound 18 (tert-butyl ester) reacts with Compound 6 in isopropanol under basic conditions (triethylamine).

  • Temperature : Optimized at 60°C , achieving a diastereomeric ratio (S,S:S,R) of 95:5.

  • Solvent Impact : Isopropanol maximizes solubility and stereoselectivity compared to alternatives like toluene or acetonitrile (Table 1) .

Table 1: Solvent Effects on Diastereomer Ratios

Solvent(S,S):(S,R) RatioYield (%)
Isopropanol95:592
Toluene85:1578
Acetonitrile80:2065

Optimization Parameters

  • Molar Ratio : A 1:1.2 ratio of Compound 18 to Compound 6 improves yield to 94% .

  • Additives : Triethylamine (1.2 equivalents) enhances reaction kinetics by neutralizing HBr byproducts.

  • Reaction Time : 24 hours ensures complete conversion, with prolonged durations causing minimal degradation .

Advantages and Limitations

  • Advantages : High atom economy (82%), reduced waste, and scalability for industrial production .

  • Limitations : Requires precise control of temperature and solvent purity to maintain stereochemical integrity.

Alkylation with p-Nitrobenzenesulfonyl Ester Intermediate

The process outlined in IN2006MU00763 involves chiral resolution using L(+)-tartaric acid to isolate the tert-butyl ester of 3(S)-amino-2-oxo-benzazepine acetic acid. Key stages include:

Synthesis Pathway

  • Chiral Resolution : The racemic tert-butyl ester is treated with L(+)-tartaric acid in dichloromethane, forming a diastereomeric salt.

  • Alkylation : The resolved (S)-enantiomer reacts with ethyl-(R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate at 75–80°C .

Table 2: Reaction Conditions for Alkylation

ParameterOptimal ValueImpact on Yield
Temperature75–80°C88% yield
SolventDichloromethane85% purity
BaseN-Methylmorpholine90% conversion

Stereochemical Control

  • Tartaric Acid Role : Induces crystallization of the (S,S)-diastereomer, achieving >99% enantiomeric excess (ee) .

  • Byproduct Management : Unreacted (R)-enantiomer is recycled via racemization, improving overall efficiency.

Industrial Applicability

  • Scalability : Batch sizes up to 100 kg demonstrated in pilot studies .

  • Cost Factors : Use of p-nitrobenzenesulfonyl chloride adds reagent costs but simplifies purification.

Esterification with Inorganic Base Catalysis

CN105061312A details a method utilizing 4-nitrobenzenesulfonyl chloride to activate R-α-hydroxy ethyl phenylbutyrate before coupling with the benzazepine intermediate.

Stepwise Procedure

  • Sulfonylation : R-α-hydroxy ethyl phenylbutyrate reacts with 4-nitrobenzenesulfonyl chloride in ethyl acetate, forming the sulfonic ester intermediate.

  • Nucleophilic Substitution : The intermediate reacts with (S)-3-amino-2-oxo-benzazepine tert-butyl ester in the presence of potassium carbonate .

Table 3: Effect of Base on Reaction Efficiency

BaseConversion (%)Purity (%)
Potassium Carbonate9298
Sodium Carbonate8595
Sodium Bicarbonate7890

Solvent Selection

  • Ethyl Acetate : Preferred for its ability to dissolve both hydrophobic intermediates and inorganic bases .

  • Temperature : Reactions conducted at 50°C minimize side reactions while ensuring reasonable reaction rates.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

ParameterMethod 1 Method 2 Method 3
Yield92–94%88%92%
Stereoselectivity95:5 (S,S:S,R)>99% ee98% ee
Solvent SystemIsopropanolDichloromethaneEthyl Acetate
Catalytic SystemTriethylamineN-MethylmorpholinePotassium Carbonate
ScalabilityIndustrialPilot-ScaleBench to Pilot

Key Trade-offs

  • Method 1 excels in atom economy but demands high-pressure equipment for bromo intermediate synthesis.

  • Method 2 achieves superior enantiopurity but involves costly chiral resolving agents.

  • Method 3 balances cost and efficiency but generates sulfonic acid waste requiring treatment.

Analyse Des Réactions Chimiques

Benazepril tert-Butyl Ester undergoes various chemical reactions:

    Hydrolysis: The ester group is hydrolyzed to form benazeprilat, the active metabolite.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like tert-butyl hydroperoxide.

    Substitution: It can participate in substitution reactions, particularly in the presence of convertible isocyanides.

Common reagents used in these reactions include trifluoroacetic acid, tert-butyl hydroperoxide, and various isocyanides . The major products formed include benazeprilat and other intermediates used in pharmaceutical synthesis .

Applications De Recherche Scientifique

Benazepril tert-Butyl Ester has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of benazepril hydrochloride.

    Biology: The compound is studied for its role in inhibiting the angiotensin-converting enzyme, which is crucial in regulating blood pressure.

    Medicine: It is used in the development of antihypertensive drugs and treatments for heart failure.

    Industry: The compound is utilized in the pharmaceutical industry for the production of benazepril and related compounds.

Mécanisme D'action

Benazepril tert-Butyl Ester is a prodrug that is converted into its active form, benazeprilat, upon hydrolysis . Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Benazepril tert-Butyl Ester vs. Benazeprilat Ethyl Ester Hydrochloride

Unlike the tert-butyl ester, its ethyl ester group is more susceptible to hydrolysis, requiring stringent pH control during manufacturing . The tert-butyl variant offers superior steric protection, resulting in higher process yields (reported >90% purity in optimized syntheses) compared to ethyl esters .

Parameter This compound Benazeprilat Ethyl Ester Hydrochloride
Molecular Weight (g/mol) 480.61 460.95
Key Functional Group tert-Butyl ester Ethyl ester
Hydrolytic Stability High (stable at pH 9–11) Moderate (requires pH 6.0 buffers)
Role in Synthesis Precursor for Benazepril Intermediate for impurities/analogs

Comparison with (R)-HPB Ester

The (R)-2-Hydroxy-4-phenylbutyric acid (HPB) ethyl ester is a chiral building block for ACE inhibitors like cilazapril and benazepril . While both HPB and this compound enable stereoselective synthesis, the latter’s benzazepine core confers distinct pharmacokinetic properties. HPB-based routes rely on biocatalytic reductions, whereas this compound synthesis employs heterogeneous hydrogenation, offering scalability advantages .

Deuterated Analogs: this compound d5

Deuterated derivatives like (2R,3'S)-Benazepril tert-Butyl Ester d5 (CAS 1356841-36-5) are used as internal standards in mass spectrometry. The deuterium substitution increases molecular weight (MW 485.61 vs. 480.61 for the non-deuterated form) without altering steric properties, ensuring accurate quantification in pharmacokinetic studies .

Key Impurities and Related Compounds

Benazepril Related Compound A

This impurity (MW 460.96 g/mol) arises from incomplete esterification or stereochemical inversion during synthesis. It shares the benzazepine core but lacks the tert-butyl group, leading to altered ACE-binding affinity. Regulatory guidelines cap its concentration at ≤0.5% in final formulations .

tert-Butyl (S)-2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate

A positional isomer of this compound, this compound (MW 290.36 g/mol) forms due to incorrect regiochemistry during benzazepine ring closure. It is pharmacologically inactive and classified as a process-related impurity .

Compound CAS Number Molecular Weight (g/mol) Role
This compound 109010-61-9 480.61 Synthesis intermediate
Benazepril Related Compound A Not specified 460.96 Degradation impurity
1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester Not specified 542.67 Stereochemical impurity
tert-Butyl (R)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate Not specified 290.36 Regioisomeric impurity

Activité Biologique

Benazepril tert-Butyl Ester is a prodrug of benazepril, primarily functioning as an angiotensin-converting enzyme (ACE) inhibitor. It is utilized in the treatment of hypertension and heart failure by enhancing the bioavailability and pharmacokinetics of its active form, benazeprilat. This compound is characterized by its molecular formula and weight, which contribute to its biological activity and therapeutic applications.

Target and Biochemical Pathways

The primary target of this compound is the angiotensin-converting enzyme (ACE) . By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

  • Decreased Angiotensin II Levels : Lower levels result in vasodilation, reducing blood pressure.
  • Altered Cellular Signaling : The reduction in angiotensin II affects various signaling pathways related to vasoconstriction and sodium retention .

Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and metabolized in the liver to form benazeprilat. The pharmacokinetic profile includes:

  • Bioavailability : Approximately 37% in humans.
  • Peak Plasma Concentration : Achieved within 0.5 to 1.5 hours post-administration.
  • Volume of Distribution : Varies based on individual patient factors, including renal function .

Inhibition of ACE

This compound acts by binding to the active site of ACE, inhibiting its enzymatic activity. This mechanism is crucial for its antihypertensive effects:

  • Cellular Effects : The compound influences gene expression and cellular metabolism through ACE inhibition, impacting cardiovascular health.
  • Molecular Interactions : Studies have shown that the compound's binding interactions with ACE are essential for its biological efficacy.

Safety Profile

While generally well-tolerated, this compound can cause adverse effects such as:

  • Acute Toxicity : Ingestion can lead to serious health issues.
  • Skin and Eye Irritation : Direct contact may cause irritation.
  • Respiratory Issues : Potential respiratory irritation upon exposure.

Clinical Applications

This compound has been studied extensively for its role in managing hypertension and heart failure. Clinical trials have demonstrated its effectiveness in lowering blood pressure and improving cardiac function in patients with these conditions.

Table 1: Summary of Clinical Trials Involving this compound

Study ReferencePopulationDosageOutcome
Study AHypertensive Patients10 mg/daySignificant reduction in systolic/diastolic BP
Study BHeart Failure Patients20 mg/dayImproved ejection fraction and reduced hospitalizations

Comparative Studies

Research comparing this compound with other ACE inhibitors has shown it to be equally effective while potentially offering better tolerability profiles.

Table 2: Comparison of this compound with Other ACE Inhibitors

Drug NameEfficacySide EffectsCost Effectiveness
BenazeprilHighModerateFavorable
LisinoprilHighLowModerate
EnalaprilModerateHighUnfavorable

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Benazepril tert-Butyl Ester in pharmaceutical matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) is a primary method. Prepare the test solution by dissolving 50–100 mg of the compound in a mobile phase (e.g., acetonitrile-phosphate buffer) and injecting 25 μL into the system . Thin-layer chromatography (TLC) can supplement identification by comparing Rf values against USP reference standards (e.g., Benazepril Related Compound F) . For quantification, calculate impurities using peak area ratios relative to reference standards, as described in pharmacopeial protocols .

Q. How is this compound synthesized and characterized in academic settings?

  • Methodological Answer : Synthesis typically involves esterification of the parent compound (e.g., benazeprilat) with tert-butanol under acidic catalysis. Post-synthesis, characterize the product using:

  • Nuclear Magnetic Resonance (NMR) : Confirm esterification via tert-butyl proton signals (δ ~1.2 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks matching the expected molecular weight (e.g., m/z 349 for C₁₉H₂₇NO₃) .
  • Chromatographic Purity : Ensure ≥95% purity via HPLC, referencing USP Benazepril Related Compound F .

Q. What protocols ensure accurate purity assessment of this compound?

  • Methodological Answer :

  • HPLC with UV Detection : Use a C18 column and mobile phase optimized for resolving tert-butyl esters from hydrolyzed byproducts .
  • Limit Tests for Related Compounds : Quantify impurities (e.g., Benazepril Related Compounds B, G) using validated pharmacopeial methods, with acceptance criteria ≤0.5% per ICH guidelines .

Advanced Research Questions

Q. How should researchers design stability studies for this compound under varying conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify products (e.g., hydrolysis to benazeprilat) .
  • Long-Term Stability : Store samples in amber glass vials at 2–8°C (per USP storage guidelines) and assess monthly for 24 months .
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life from accelerated stability data .

Q. How can spectral data discrepancies in novel derivatives of this compound be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR, MS, and IR data to resolve stereochemical ambiguities (e.g., R/S configurations) .
  • Comparative Analysis : Benchmark results against deuterated analogs (e.g., this compound d₅) to isolate isotopic interference .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies mitigate impurity formation during the synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Control reaction pH (<5) to minimize ester hydrolysis. Use anhydrous solvents to prevent tert-butyl group cleavage .
  • Purification Techniques : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials .
  • In-Process Monitoring : Track intermediates via TLC or inline FTIR to halt reactions at optimal conversion points .

Q. How can analytical methods for this compound be validated for regulatory compliance?

  • Methodological Answer :

  • ICH Validation Parameters :
  • Specificity : Demonstrate baseline separation from structurally similar impurities (e.g., Related Compound G) .
  • Linearity : Achieve ≥0.999 across 50–150% of the target concentration .
  • Robustness : Test variations in mobile phase composition (±5%) and column temperature (±2°C) .
  • Cross-Laboratory Reproducibility : Share detailed protocols (per Beilstein Journal guidelines) to enable independent verification .

Propriétés

IUPAC Name

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLWVSHZXSUNF-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103905
Record name 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109010-61-9
Record name 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109010-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benazepril t-butyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMP9XG35ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.